molecular formula C18H15N3O3 B6126352 N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE

N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE

Cat. No.: B6126352
M. Wt: 321.3 g/mol
InChI Key: BEMZLCOGADPGKG-KEBDBYFISA-N
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Description

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones This compound is characterized by the presence of an indole moiety and a benzodioxine ring, which are linked through a methylene bridge

Properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-18(17-11-23-15-7-3-4-8-16(15)24-17)21-20-10-12-9-19-14-6-2-1-5-13(12)14/h1-10,17,19H,11H2,(H,21,22)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMZLCOGADPGKG-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE typically involves the condensation of 1H-indole-3-carbaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, the indole moiety can interact with various biological receptors, leading to the modulation of cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties.

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